molecular formula C10H11NO2 B8342525 4-(4-Hydroxyphenoxy)butanenitrile

4-(4-Hydroxyphenoxy)butanenitrile

Cat. No. B8342525
M. Wt: 177.20 g/mol
InChI Key: RWIWCDAFQFPTDB-UHFFFAOYSA-N
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Patent
US09334366B2

Procedure details

To a solution of 1.7 g of NaOH in 80 ml of H2O:dioxane 1:1, 2.2 g (20 mmol) of hydroquinone are added. The solution is stirred for 15 min. Then, 3.5 g (24 mmol) of 3-bromopropanitrile is dropwise added. After complete addition, the mixture is heated up to reflux and stirred for 24 hours. 45 mL of a 1N HCl solution is added to the above mixture. The solution is extracted with ethylacetate and concentrated under reduced pressure to give 2.8 g of 4-(4-hydroxyphenoxy)butanenitrile which is used without further purification.
Name
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[C:3]1([CH:10]=[CH:9][C:7]([OH:8])=[CH:6][CH:5]=1)[OH:4].[CH2:11]([C:14]#[N:15])[CH2:12]Br.Cl.O.O1CCOC[CH2:19]1>>[OH:4][C:3]1[CH:10]=[CH:9][C:7]([O:8][CH2:19][CH2:12][CH2:11][C:14]#[N:15])=[CH:6][CH:5]=1 |f:0.1,5.6|

Inputs

Step One
Name
Quantity
1.7 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
2.2 g
Type
reactant
Smiles
C1(O)=CC=C(O)C=C1
Name
Quantity
80 mL
Type
reactant
Smiles
O.O1CCOCC1
Step Two
Name
Quantity
3.5 g
Type
reactant
Smiles
C(CBr)C#N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
The solution is stirred for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After complete addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated up
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
STIRRING
Type
STIRRING
Details
stirred for 24 hours
Duration
24 h
EXTRACTION
Type
EXTRACTION
Details
The solution is extracted with ethylacetate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
OC1=CC=C(OCCCC#N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.